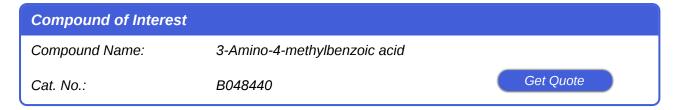


# 3-Amino-4-methylbenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3-Amino-4-methylbenzoic acid**, a versatile bifunctional aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique structure, incorporating a carboxylic acid, an amino group, and a methyl group on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and applications of **3-amino-4-methylbenzoic acid**, with a focus on its utility in the development of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

# **Physicochemical and Spectroscopic Data**

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for **3-amino-4-methylbenzoic acid** are summarized below.

# **Physical and Chemical Properties**



Property	Value	Reference
CAS Number	2458-12-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	151.16 g/mol	[2]
Appearance	White to light yellow or purple crystalline powder, crystals, or chunks.	[3]
Melting Point	164-168 °C	[3]
Solubility	Very soluble in water; slightly soluble in DMSO and methanol.	[4]
рКа	4.61 ± 0.10	[4]

# **Spectroscopic Data**

The following tables provide a detailed analysis of the spectroscopic signature of **3-amino-4-methylbenzoic acid**, which is crucial for reaction monitoring and product characterization.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 90 MHz)[5]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Not explicitly provided in search results	-	-	Aromatic Protons
Not explicitly provided in search results	-	-	NH <sub>2</sub> Protons
Not explicitly provided in search results	-	-	CH₃ Protons
Not explicitly provided in search results	-	-	COOH Proton



<sup>13</sup>C NMR

Detailed peak list not available in search results.

#### FT-IR (KBr Pellet)[6]

Wavenumber (cm <sup>-1</sup> )	Description
3300-2500	O-H stretch (carboxylic acid)
3400-3250	N-H stretch (primary amine)
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (alkane)
1760-1690	C=O stretch (carboxylic acid)
1650-1580	N-H bend (primary amine)
1600-1400	C-C stretch (in-ring aromatic)
1335-1250	C-N stretch (aromatic amine)
1320-1000	C-O stretch

#### Mass Spectrometry (GC-MS)[6]

m/z	Description
151	Molecular Ion [M]+
106	[M-COOH]+
77	Phenyl fragment

# **Applications in Organic Synthesis**

**3-Amino-4-methylbenzoic acid** is a valuable precursor for a range of important organic molecules due to the reactivity of its amino and carboxylic acid functional groups.



# **Pharmaceutical Synthesis: The Case of Nilotinib**

A prominent application of **3-amino-4-methylbenzoic acid** is in the synthesis of the tyrosine kinase inhibitor Nilotinib, a targeted therapy for chronic myeloid leukemia (CML).[7] The synthesis involves the coupling of the acid chloride derivative of **3-amino-4-methylbenzoic acid** with a substituted aniline.

Experimental Protocol: Synthesis of Nilotinib Intermediate[2]

- Acid Chloride Formation: To a suspension of 3-amino-4-methylbenzoic acid (100 g, 0.55 moles) in chloroform (1 L), add thionyl chloride (131.5 g, 1.10 moles) and dimethylformamide (1 ml).
- Heat the reaction mixture to reflux and maintain for 3 hours.
- · Distill off the chloroform completely under vacuum.
- Add another 500 ml of chloroform and distill under vacuum to remove residual thionyl chloride. The resulting 3-amino-4-methylbenzoyl chloride is used in the subsequent step.

This intermediate is then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form an amide bond, a key step in the total synthesis of Nilotinib.

## **Azo Dye Synthesis**

The amino group of **3-amino-4-methylbenzoic acid** can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The presence of the carboxylic acid group can enhance the water solubility of the resulting dyes.[6]

Experimental Protocol: Synthesis of an Azo Dye[6]

- Diazotization: Dissolve 3-amino-4-methylbenzoic acid (0.5 g, 0.003 mol) in 6 ml of acetic acid, then add 2 ml of concentrated sulfuric acid.
- Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (0.45 g, 0.003 mol) in water with stirring.
- Stir the reaction mixture for 2 hours at 0-5 °C.



- Coupling: Prepare a solution of a suitable coupling agent (e.g., a phenol or naphthol derivative).
- Slowly add the cold diazonium salt solution to the coupling agent solution while maintaining the temperature at 0-5 °C and keeping the pH at 6 by adding a chilled aqueous solution of sodium carbonate.
- The azo dye will precipitate out of the solution and can be collected by filtration.

## **Synthesis of Bioactive Heterocycles**

**3-Amino-4-methylbenzoic acid** is a valuable precursor for the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinazolinones, which are prevalent in many biologically active compounds.

Benzimidazole Synthesis: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. While a direct protocol starting from **3-amino-4-methylbenzoic acid** was not found, a general method involves the Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid under acidic conditions.[8]

Quinazolinone Synthesis: Quinazolinones can be prepared from anthranilic acid derivatives. Although a specific protocol starting from **3-amino-4-methylbenzoic acid** was not detailed in the search results, a general synthetic approach involves the reaction of an anthranilic acid with an amine and a one-carbon source, or with an amide.[5]

# **Signaling Pathways and Mechanism of Action**

Derivatives of **3-amino-4-methylbenzoic acid**, particularly Nilotinib, have been extensively studied for their biological activity. Understanding the signaling pathways they modulate is crucial for drug development.

### **BCR-ABL Signaling Pathway**

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia.[9] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates. This blocks the



pro-proliferative and anti-apoptotic signaling cascades driven by the constitutively active BCR-ABL oncoprotein.



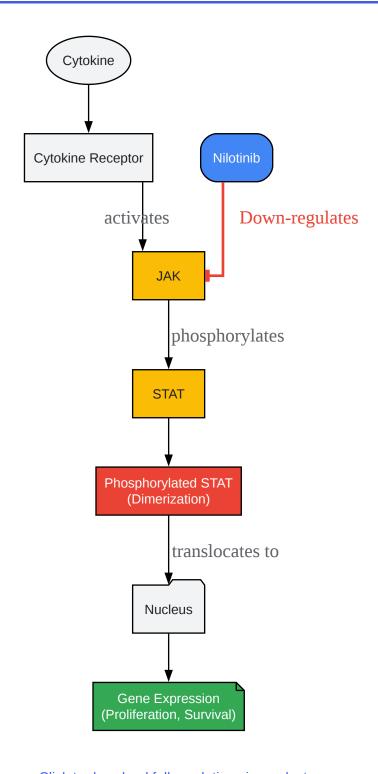
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Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

# **JAK-STAT Signaling Pathway**

Studies have shown that Nilotinib treatment can lead to the deregulation of genes involved in the JAK-STAT signaling pathway in CML cells. This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Nilotinib has been observed to down-regulate key components of this pathway, such as JAK2, which can contribute to its anti-leukemic effects.





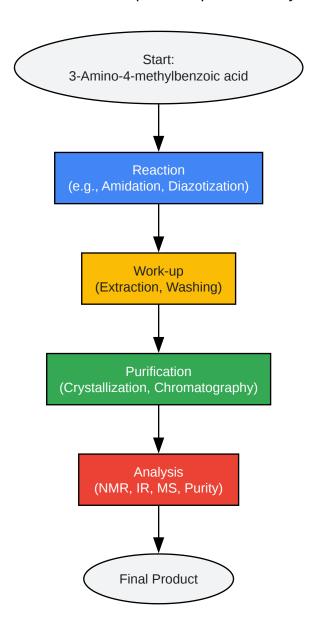
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Caption: Overview of the JAK-STAT signaling pathway and its modulation by Nilotinib.

# **Experimental Workflow Overview**



The utilization of **3-amino-4-methylbenzoic acid** in a synthetic campaign typically follows a structured workflow, from initial reaction setup to final product analysis.



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Caption: A general experimental workflow for syntheses using 3-amino-4-methylbenzoic acid.

## Conclusion

**3-Amino-4-methylbenzoic acid** is a highly valuable and versatile building block in organic chemistry. Its utility spans from the synthesis of life-saving pharmaceuticals like Nilotinib to the creation of novel dyes and complex heterocyclic systems. The detailed data and protocols



provided in this guide are intended to empower researchers and developers to fully harness the synthetic potential of this important molecule. As the demand for sophisticated and functional organic compounds continues to grow, the role of well-characterized and reactive building blocks like **3-amino-4-methylbenzoic acid** will undoubtedly become even more critical.

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